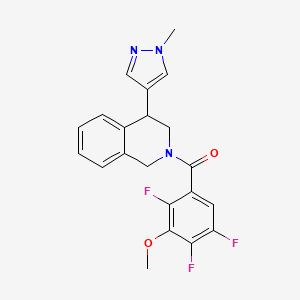
4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a novel heterocyclic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N4O2, with a molecular weight of approximately 389.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a pyrazole and a trifluoromethoxybenzoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing various physiological responses.
- Cellular Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering gene expression related to cell survival and death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231. The MTT assay results indicated that it was more effective than conventional chemotherapeutics like cisplatin in reducing cell viability .
Cell Line IC50 (µM) Comparison to Cisplatin MCF-7 0.25 More effective MDA-MB-231 0.30 More effective
Mechanistic Insights
The mechanism underlying its anticancer activity appears to involve:
- Apoptosis Induction : Activation of caspases (caspase-3, -8, and -9) was observed following treatment with the compound . This suggests that it triggers programmed cell death pathways.
- Gene Expression Modulation : Treatment led to upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like BCL2 .
Case Studies
Several case studies have documented the biological activity of this compound in various models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells in mice, administration of the compound resulted in significant tumor reduction compared to control groups .
- Mechanistic Study : A study involving molecular docking simulations indicated strong binding affinity to targets such as AKT and mTOR pathways, which are crucial for cell growth and survival .
Eigenschaften
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-26-9-13(8-25-26)16-11-27(10-12-5-3-4-6-14(12)16)21(28)15-7-17(22)19(24)20(29-2)18(15)23/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZKTRFDGZJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=C(C(=C4F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














